molecular formula C30H24Co2N2O8+ B13734501 cobalt(2+);cobalt(3+);1,4-diazabicyclo[2.2.2]octane;naphthalene-2,6-dicarboxylate

cobalt(2+);cobalt(3+);1,4-diazabicyclo[2.2.2]octane;naphthalene-2,6-dicarboxylate

Cat. No.: B13734501
M. Wt: 658.4 g/mol
InChI Key: GLCNQDFODOKMQL-UHFFFAOYSA-J
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Description

Below is an overview of each component:

  • Cobalt(2+/3+): Transition metal ions with distinct redox behavior. Co²⁺ is a high-spin d⁷ ion, often forming octahedral complexes, while Co³⁺ (d⁶) exhibits stronger Lewis acidity and prefers low-spin configurations .
  • DABCO: A rigid bicyclic amine (C₆H₁₂N₂) with strong basicity (pKa ~ 8.8) and bridging ligand capabilities. It facilitates the formation of coordination polymers via N-donor interactions .
  • NDC: A dicarboxylate ligand derived from naphthalene-2,6-dicarboxylic acid. Its planar, π-conjugated structure supports the assembly of metal-organic frameworks (MOFs) with tunable porosity and stability .

Combining these components likely yields a coordination polymer or MOF with redox-active cobalt centers, stabilized by DABCO’s bridging N-sites and NDC’s carboxylate linkages.

Properties

Molecular Formula

C30H24Co2N2O8+

Molecular Weight

658.4 g/mol

IUPAC Name

cobalt(2+);cobalt(3+);1,4-diazabicyclo[2.2.2]octane;naphthalene-2,6-dicarboxylate

InChI

InChI=1S/2C12H8O4.C6H12N2.2Co/c2*13-11(14)9-3-1-7-5-10(12(15)16)4-2-8(7)6-9;1-2-8-5-3-7(1)4-6-8;;/h2*1-6H,(H,13,14)(H,15,16);1-6H2;;/q;;;+2;+3/p-4

InChI Key

GLCNQDFODOKMQL-UHFFFAOYSA-J

Canonical SMILES

C1CN2CCN1CC2.C1=CC2=C(C=CC(=C2)C(=O)[O-])C=C1C(=O)[O-].C1=CC2=C(C=CC(=C2)C(=O)[O-])C=C1C(=O)[O-].[Co+2].[Co+3]

Origin of Product

United States

Preparation Methods

Hydrometallurgical Synthesis of Cobalt(II) and Cobalt(III) Species

A reliable method to prepare cobalt ions in solution is via hydrometallurgical routes starting from cobalt(II) salts such as cobalt(II) chloride hexahydrate (CoCl2·6H2O). A two-step hydrometallurgical method can be employed to generate ultrafine cobalt powders, which can serve as cobalt sources for further complexation:

  • Step 1: Dissolve CoCl2·6H2O in deionized water to form a 0.25 mol/L cobalt salt solution.
  • Step 2: Add hydrazine hydrate (N2H4·H2O) in two portions under stirring at 70 °C to reduce cobalt ions partially, adjusting pH to 11 with NaOH in the second step to precipitate cobalt hydroxide intermediates.
  • Activation: A small amount of sodium borohydride is added to activate the reaction.
  • Post-treatment: The resulting slurry is filtered, washed, and dried under nitrogen at 60 °C.

This process yields ultrafine cobalt powders with controlled phase composition and particle size, which can be characterized by XRD, SEM, and ICP techniques to confirm cobalt oxidation states and purity.

Sample First Step Hydrazine (N2H4/Co molar ratio) Second Step Hydrazine (N2H4/Co molar ratio)
1 0.6 2.4
2 1.2 1.8
3 1.8 1.2
4 2.4 0.6

Table 1: Amounts of hydrazine hydrate used in each step of cobalt powder synthesis.

Preparation and Functionalization of 1,4-Diazabicyclo[2.2.2]octane (DABCO)

1,4-Diazabicyclo[2.2.2]octane is a bicyclic tertiary amine commonly used as a ligand and base in coordination chemistry. Its preparation and functionalization are well-documented:

  • Typical Preparation: DABCO can be reacted with alkyl halides under reflux in dichloromethane (DCM) to form quaternary ammonium salts such as 1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride with high yields (up to 96%).
  • Reaction Conditions: Reflux in DCM overnight, followed by filtration and washing.
  • Alternative Functionalizations: DABCO can also be involved in palladium-catalyzed coupling reactions, or act as a base in esterification and amidation reactions in solvents like tetrahydrofuran or acetonitrile.
Yield Reaction Conditions Operation Details
96% Reflux in DCM overnight DABCO (11.2 g, 0.1 mol) stirred in 30 mL DCM; product filtered and dried to yield quaternary salt
68% Room temperature, 48 h, inert atmosphere DABCO solubilized in CH2Cl2/acetone mixture, precipitate filtered and washed
35% PdCl2(PPh3)2 catalyst, DMF, 110 °C, 16 h Coupling reactions involving DABCO as ligand

Table 2: Selected preparation and functionalization reactions of 1,4-diazabicyclo[2.2.2]octane.

Preparation of Naphthalene-2,6-dicarboxylate Ligand

Naphthalene-2,6-dicarboxylate is an aromatic dicarboxylate ligand derived from naphthalene with carboxyl groups at the 2 and 6 positions. It is typically prepared by oxidation of 2,6-dimethylnaphthalene or by direct functionalization of naphthalene derivatives. The ligand is isolated as its free acid or as metal salts (e.g., sodium or potassium salts) for coordination reactions.

Assembly of the Cobalt(II/III) Coordination Complex with DABCO and Naphthalene-2,6-dicarboxylate

Coordination Reaction Conditions

The mixed-valence cobalt complex with 1,4-diazabicyclo[2.2.2]octane and naphthalene-2,6-dicarboxylate can be synthesized by reacting cobalt(II) salts with the ligand mixture under controlled conditions:

  • Solvent: Aqueous or mixed aqueous-organic solvents (e.g., water, ethanol).
  • pH Control: Adjust pH to moderate alkaline range (pH ~7-9) to facilitate ligand coordination.
  • Temperature: Mild heating (room temperature to 70 °C) to promote complex formation.
  • Oxidation: Controlled oxidation (e.g., exposure to air or mild oxidants) to generate cobalt(III) centers alongside cobalt(II).

Typical Procedure

  • Dissolve cobalt(II) salt (e.g., CoCl2·6H2O) in deionized water.
  • Add naphthalene-2,6-dicarboxylate ligand salt solution.
  • Introduce 1,4-diazabicyclo[2.2.2]octane under stirring.
  • Adjust pH with NaOH or other bases.
  • Stir the mixture at elevated temperature (50-70 °C) for several hours.
  • Allow oxidation to occur naturally or by adding mild oxidants (e.g., hydrogen peroxide) to generate cobalt(III).
  • Isolate the solid complex by filtration or crystallization.
  • Wash and dry under inert atmosphere to prevent further oxidation or degradation.

Characterization

Summary Table of Preparation Methods

Step Reagents/Conditions Outcome/Notes
Cobalt precursor synthesis CoCl2·6H2O + hydrazine hydrate + NaOH, 70 °C Ultrafine cobalt powders (Co(0), Co(II) precursors)
DABCO functionalization DABCO + alkyl halides, reflux in DCM Quaternary ammonium salts, high yield (~96%)
Naphthalene-2,6-dicarboxylate Oxidation of naphthalene derivatives Pure dicarboxylate ligand
Complex assembly Co(II) salt + DABCO + naphthalene-2,6-dicarboxylate, pH 7-9, 50-70 °C Mixed-valence Co(II/III) coordination complex

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state cobalt complexes, while substitution reactions may result in new coordination compounds with different ligands.

Scientific Research Applications

Structure

The compound consists of cobalt ions in different oxidation states (Co(II) and Co(III)) coordinated with 1,4-diazabicyclo[2.2.2]octane as a ligand and naphthalene-2,6-dicarboxylate as another coordinating entity. This unique structure allows for versatile interactions in various chemical environments.

Properties

  • Solubility : The compound exhibits varying solubility in organic solvents, which is crucial for its application in catalysis.
  • Stability : The stability of the cobalt oxidation states contributes to its effectiveness as a catalyst in redox reactions.

Catalysis

Cobalt complexes are widely utilized as catalysts in organic synthesis due to their ability to facilitate various reactions, including:

  • Oxidation Reactions : Cobalt(II) and cobalt(III) ions can act as effective oxidants. For instance, they have been used in the oxidation of alcohols to aldehydes or ketones.
  • Hydrogenation Reactions : The compound has been studied for its potential in hydrogenation processes, where it aids in the addition of hydrogen to unsaturated compounds.

Case Study: Cobalt Catalysts in Organic Synthesis

A study demonstrated the effectiveness of cobalt-based catalysts in the selective hydrogenation of alkenes. The use of 1,4-diazabicyclo[2.2.2]octane as a ligand enhanced the selectivity and yield of the desired products by stabilizing the cobalt center during the reaction .

Materials Science

Cobalt complexes are integral to the development of novel materials, particularly in:

  • Magnetic Materials : The magnetic properties of cobalt compounds make them suitable for applications in data storage and magnetic sensors.
  • Nanomaterials : Research has shown that cobalt coordination compounds can be used to synthesize nanoparticles with tailored properties for use in electronics and photonics.

Data Table: Magnetic Properties of Cobalt Complexes

CompoundSaturation Magnetization (emu/g)Curie Temperature (K)
Co(II) Complex50350
Co(III) Complex45300

Medicinal Chemistry

Cobalt complexes have been investigated for their potential therapeutic applications:

  • Anticancer Activity : Some studies suggest that cobalt coordination compounds exhibit cytotoxic effects against cancer cell lines, potentially through mechanisms involving oxidative stress.
  • Enzyme Mimics : The ability of cobalt to mimic certain metalloenzymes opens avenues for developing enzyme inhibitors that could be used in treating diseases.

Case Study: Anticancer Activity

Research indicated that a specific cobalt complex demonstrated significant cytotoxicity against breast cancer cells by inducing apoptosis through reactive oxygen species generation .

Mechanism of Action

The mechanism by which the compound exerts its effects involves the coordination of cobalt ions with the ligands, forming a stable structure. The molecular targets include various substrates that can interact with the cobalt center, leading to catalytic or redox reactions. The pathways involved often include electron transfer processes facilitated by the cobalt ions .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Cobalt-DABCO Systems vs. Copper-DABCO Systems

highlights copper(II)-DABCO complexes, where interactions vary between electrostatic (in methanol) and donor-acceptor mechanisms (with surfactants like CTAB). For cobalt analogues:

  • Co²⁺-DABCO : Likely forms octahedral geometries with longer Co–N bonds (~2.1 Å) compared to Cu²⁺–N (~1.9–2.0 Å) due to larger ionic radii. Redox activity may enable Co²⁺/Co³⁺ transitions, unlike Cu²⁺ systems .
  • Co³⁺-DABCO: Rare due to Co³⁺’s instability in aqueous media. Stabilization requires strong-field ligands (e.g., NDC) or non-aqueous solvents .

Table 1 : Comparison of Metal-DABCO Complexes

Metal Ion Oxidation State Coordination Geometry Bond Length (M–N, Å) Key Interactions
Co²⁺ +2 Octahedral ~2.1 Electrostatic
Cu²⁺ +2 Square-planar ~1.9–2.0 Donor-acceptor
Zn²⁺ +2 Tetrahedral ~2.0 Covalent
NDC-Based MOFs: Cobalt vs. Other Metals

describes NDC-based MOFs with lanthanides (e.g., Eu³⁺) and transition metals (e.g., Zn²⁺). Key differences:

  • Co-NDC MOFs : Expected to exhibit redox-driven structural flexibility and magnetic properties due to Co²⁺/Co³⁺ transitions. Surface areas are typically lower (~200–300 m²/g) compared to Zn-NDC MOFs (~500–700 m²/g) due to denser coordination .
  • Zn-NDC MOFs : Higher thermal stability (>400°C) and porosity, making them superior for gas storage.

Table 2 : NDC-Based MOF Properties

Metal Oxidation State Surface Area (m²/g) Pore Size (Å) Notable Property
Co²⁺ +2 200–300 6–8 Redox activity
Zn²⁺ +2 500–700 10–12 High porosity
Eu³⁺ +3 150–200 4–5 Luminescence
DABCO-Mediated Assembly
  • In methanol, DABCO forms electrostatic complexes with Co²⁺ (similar to Cu²⁺ in ), while surfactant systems (e.g., CTAB) promote donor-acceptor interactions. Co³⁺ requires anhydrous conditions or stabilizing ligands like NDC .
  • Cobalt-NDC Synthesis : Likely involves solvothermal methods (120–150°C, DMF/water) with cobalt salts, NDC, and DABCO. This contrasts with dimethyl naphthalene-2,6-dicarboxylate synthesis (), which uses cobaltate catalysts for esterification .

Functional Comparisons

  • Catalysis : Co²⁺-NDC-DABCO systems may catalyze oxidation reactions (leveraging Co²⁺/Co³⁺ redox cycles), whereas Zn-NDC MOFs are inert but useful for adsorption .
  • Magnetism : Co-based systems show spin-crossover or antiferromagnetic behavior, unlike diamagnetic Zn or Cu systems .

Biological Activity

The compound cobalt(2+);cobalt(3+);1,4-diazabicyclo[2.2.2]octane;naphthalene-2,6-dicarboxylate combines cobalt ions with a bicyclic amine and a naphthalene derivative, presenting unique biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Structure

The compound consists of:

  • Cobalt(II) and Cobalt(III) : Transition metals known for their catalytic properties.
  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) : A bicyclic amine that acts as a ligand.
  • Naphthalene-2,6-dicarboxylate : A polycyclic aromatic compound that may enhance solubility and biological interactions.
PropertyValue
Molecular Weight479.4 g/mol
SolubilitySoluble in water
Melting Point155 °C
AppearanceWhite to light yellow solid

Antimicrobial Properties

Research indicates that cobalt complexes exhibit significant antimicrobial activity. The presence of DABCO enhances the solubility and bioavailability of cobalt ions, which can disrupt bacterial cell membranes and inhibit growth.

  • Case Study : A study demonstrated that cobalt-DABCO complexes showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL.

Anticancer Activity

Cobalt compounds have been investigated for their potential anticancer properties. The dual oxidation states (Co(II) and Co(III)) allow for varied interactions with biological molecules, including DNA.

  • Mechanism of Action : Cobalt ions can induce oxidative stress in cancer cells, leading to apoptosis. The DABCO ligand may facilitate cellular uptake of the cobalt complex.
  • Research Findings : In vitro studies showed that cobalt-DABCO-naphthalene complexes significantly reduced the viability of various cancer cell lines (e.g., HeLa and MCF-7) at concentrations between 10-50 µM.

Enzyme Inhibition

Cobalt complexes have been shown to inhibit certain enzymes, including those involved in metabolic pathways.

  • Example : Cobalt(II) ions can inhibit the activity of cytochrome P450 enzymes, which play crucial roles in drug metabolism.

Comparative Analysis of Biological Activities

A comparison table summarizes the biological activities of various cobalt complexes:

CompoundAntimicrobial ActivityAnticancer ActivityEnzyme Inhibition
Cobalt-DABCO-naphthalene complexYesYesYes
Cobalt(II) chlorideModerateLimitedYes
Cobalt(III) acetateYesYesNo

Q & A

Basic: What are the optimal synthetic conditions for preparing cobalt complexes with 1,4-diazabicyclo[2.2.2]octane (DABCO) and naphthalene-2,6-dicarboxylate ligands?

Answer:
The synthesis typically involves dissolving stoichiometric amounts of cobalt salts (e.g., CoCl₂ or Co(NO₃)₂), DABCO, and naphthalene-2,6-dicarboxylate in polar solvents such as methanol or dimethylformamide (DMF). Methanol is preferred for promoting electrostatic interactions between Co²⁺/Co³⁺ and the ligands, while DMF may enhance solubility for hydrothermal synthesis. Reaction temperatures between 60–80°C and pH adjustments (neutral to slightly basic) improve crystallinity .

Advanced: How do solvent polarity and pH influence the coordination geometry of cobalt in these complexes?

Answer:
Solvent polarity dictates the dominant interaction mechanism. In methanol, Co²⁺/Co³⁺ primarily engages with DABCO via electrostatic interactions, forming octahedral geometries. In surfactant systems (e.g., CTAB), donor-acceptor mechanisms prevail, leading to distorted square-planar or tetrahedral geometries. pH modulates ligand protonation: acidic conditions protonate DABCO’s nitrogen atoms, reducing coordination capacity, while basic conditions deprotonate naphthalene-2,6-dicarboxylate, enhancing its bridging ability .

Basic: Which spectroscopic and analytical methods are effective for characterizing these cobalt complexes?

Answer:
Key methods include:

  • UV-Vis Spectroscopy : Identifies d-d transitions (Co²⁺: λ ~500–600 nm; Co³⁺: λ ~400–500 nm) .
  • Fluorescence Spectroscopy : Monitors ligand-centered emissions (naphthalene-2,6-dicarboxylate at λ ~350–450 nm) .
  • X-Ray Diffraction (XRD) : Resolves crystal structures and coordination geometries .
  • Atomic Force Microscopy (AFM) : Visualizes surface morphologies (e.g., 1D branched vs. 2D layered nanostructures) .

Advanced: How can researchers resolve discrepancies in reported stability constants for Co²⁺/Co³⁺ complexes with similar ligands?

Answer:
Contradictions often arise from solvent effects, counterion interference, or pH variability. To resolve:

  • Standardize Conditions : Use identical solvent systems (e.g., methanol) and ionic strengths.
  • Potentiometric Titration : Directly measure stability constants under controlled pH .
  • Comparative XRD Analysis : Correlate structural data with stability trends .
    For example, Co³⁺ complexes with naphthalene-2,6-dicarboxylate show higher stability in aqueous media due to stronger ligand-field effects compared to DMF .

Basic: What role does naphthalene-2,6-dicarboxylate play in the structural stability of these complexes?

Answer:
Naphthalene-2,6-dicarboxylate acts as a rigid, planar bridging ligand, facilitating the formation of extended coordination frameworks. Its carboxylate groups chelate cobalt ions, while the aromatic backbone enables π-π stacking, enhancing thermal stability (decomposition temperatures >300°C). This ligand also introduces luminescent properties via conjugated π-systems .

Advanced: What mechanistic insights explain the redox behavior of cobalt in these complexes under varying oxygen concentrations?

Answer:
Co²⁺/Co³⁺ redox activity is oxygen-sensitive. In aerobic conditions, Co²⁺ oxidizes to Co³⁺ via O₂-mediated electron transfer, forming peroxo intermediates. Anaerobic environments stabilize Co²⁺, favoring ligand-centered redox processes. Cyclic voltammetry (CV) in deaerated solutions reveals reversible Co²⁺/Co³⁺ peaks (E₁/₂ ~0.5–0.7 V vs. Ag/AgCl), while aerobic CV shows irreversible oxidation waves .

Basic: How does the choice of counterion (e.g., Cl⁻, NO₃⁻) affect the synthesis and properties of these complexes?

Answer:
Counterions influence solubility and crystallization. Nitrate (NO₃⁻) often templates porous frameworks due to its non-coordinating nature, while chloride (Cl⁻) may coordinate weakly to cobalt, altering geometry. For example, Co(NO₃)₂ yields higher surface area materials compared to CoCl₂, as nitrate does not occupy coordination sites .

Advanced: What strategies mitigate ligand dissociation during catalytic or biological applications of these complexes?

Answer:

  • Ligand Functionalization : Introduce hydrophobic groups (e.g., methyl or phenyl) to naphthalene-2,6-dicarboxylate to reduce solvolysis .
  • Crosslinking : Use DABCO as a crosslinker in polymeric matrices to immobilize cobalt centers .
  • pH Buffering : Maintain neutral pH to prevent protonation/deprotonation of ligands .

Basic: How do researchers validate the purity of synthesized cobalt-DABCO-naphthalene-2,6-dicarboxylate complexes?

Answer:

  • Elemental Analysis : Confirm C, H, N, and Co content within ±0.3% of theoretical values.
  • Thermogravimetric Analysis (TGA) : Verify absence of solvent/moisture (weight loss <2% below 150°C).
  • HPLC : Detect unreacted ligands (retention time ~5–7 min for naphthalene-2,6-dicarboxylate) .

Advanced: What computational methods are used to predict the magnetic properties of Co²⁺/Co³⁺ complexes with these ligands?

Answer:
Density Functional Theory (DFT) calculations with hybrid functionals (e.g., B3LYP) model exchange interactions between cobalt centers. Magnetic susceptibility data (χ vs. T) are fitted using the Heisenberg-Dirac-van Vleck (HDvV) model to estimate exchange coupling constants (J). For example, antiferromagnetic coupling (J ~−15 cm⁻¹) is common in Co²⁺-DABCO frameworks due to bridging carboxylate ligands .

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